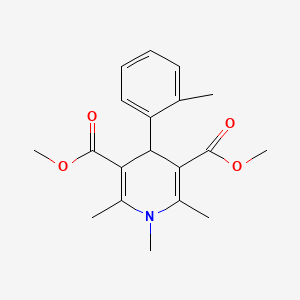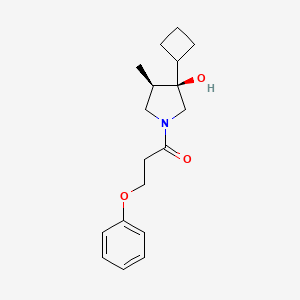![molecular formula C21H17N3O2 B5643641 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, also known as MB, is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. MB is a small molecule that has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the activity of HIV-1 integrase, an enzyme that is required for the replication of HIV.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the replication of various viruses such as HIV, HCV, and influenza.
実験室実験の利点と制限
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is also relatively stable and can be stored for long periods of time without degradation. However, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide also has some toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide. One area of research is the development of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide in the treatment of viral infections such as COVID-19. In addition, further studies are needed to understand the mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide and its potential applications in various fields of scientific research.
合成法
The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves the reaction of 2-methoxyaniline and 5-chloro-1H-benzimidazole in the presence of a base, followed by the reaction with benzoyl chloride. The resulting product is then purified by recrystallization. This method has been reported to yield a high-quality product with a purity of over 98%.
科学的研究の応用
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV, HCV, and influenza.
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-20-10-6-5-9-19(20)24-14-22-17-13-16(11-12-18(17)24)23-21(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWEOMVESYRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5643563.png)
![4-({5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5643570.png)
![2-(3,5-difluorobenzyl)-8-(6-methyl-3-pyridazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5643573.png)
![3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5643574.png)
![1-[(4-nitrophenyl)sulfonyl]azepane](/img/structure/B5643576.png)


![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)
![phenyl [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5643627.png)
![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![8-[(2-methoxyphenyl)acetyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5643647.png)
![N-[1-(2-chlorophenyl)-5-oxo-3-pyrrolidinyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643649.png)
